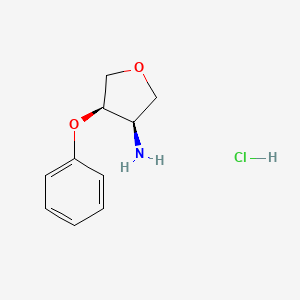

(3R,4R)-4-Phenoxyoxolan-3-amine;hydrochloride

Description

(3R,4R)-4-Phenoxyoxolan-3-amine hydrochloride is a chiral amine derivative featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a phenoxy group at position 4 and an amine group at position 3. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. The phenoxy group contributes to lipophilicity, which may impact membrane permeability and pharmacokinetics .

Properties

IUPAC Name |

(3R,4R)-4-phenoxyoxolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSLKMPLRBLYEM-UXQCFNEQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)OC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of benzyl bromide as a starting material, followed by reduction, selective oxidation, alkylation, deprotection, and acylation reactions . These steps require specific reagents and conditions to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of (3R,4R)-4-Phenoxyoxolan-3-amine;hydrochloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Phenoxyoxolan-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce new functional groups, leading to a diverse range of products.

Scientific Research Applications

(3R,4R)-4-Phenoxyoxolan-3-amine;hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Phenoxyoxolan-3-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group and amine moiety play crucial roles in binding to these targets, influencing their activity and downstream signaling pathways . Detailed studies on its binding affinity and specificity can provide insights into its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Oxolane/Oxane Derivatives

4-(3-Chlorophenyl)oxan-4-amine Hydrochloride

- Structure : Six-membered oxane ring with a 3-chlorophenyl substituent at position 4 and an amine at position 4.

- Key Differences: Larger oxane ring (vs. oxolane) increases conformational flexibility. Molecular formula: C₁₁H₁₅Cl₂NO (MW: 248.15) .

rac-(3R,4R)-4-(Difluoromethyl)oxolan-3-amine Hydrochloride

- Structure : Oxolane ring with a difluoromethyl group at position 4 and amine at position 3 (racemic mixture).

- Key Differences: Difluoromethyl substituent is smaller and more electronegative than phenoxy, altering electronic distribution. Reduced lipophilicity compared to phenoxy derivatives. Molecular formula: C₅H₁₀ClF₂NO (MW: 193.59, calculated) .

Stereochemical and Functional Group Modifications

(3R,4S)-4-Aminooxan-3-ol Hydrochloride

- Structure : Oxane ring with hydroxyl at position 3 and amine at position 4 (stereochemistry: R,S).

- Stereochemical inversion (R,S vs. R,R) alters hydrogen-bonding capabilities and target interactions. Molecular formula: C₅H₁₂ClNO₂ (MW: 153.61) .

(3S,4R)-4-Aminooxan-3-ol Hydrochloride

- Structure : Oxane ring with hydroxyl at position 3 and amine at position 4 (stereochemistry: S,R).

- Key Differences: Opposite stereochemistry compared to the target compound may lead to divergent biological activity. Molecular formula: C₅H₁₂ClNO₂ (MW: 153.61) .

Ring Size and Heteroatom Variations

(3R,4R)-rel-3-Fluoro-4-piperidinol Hydrochloride

- Structure : Six-membered piperidine ring with fluorine at position 3 and hydroxyl at position 4.

- Key Differences: Piperidine ring offers greater flexibility and varied conformational states. Fluorine substituent enhances metabolic stability and electronegativity. Molecular formula: C₅H₁₁ClFNO (MW: 155.6) .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Stereochemistry | Key Properties |

|---|---|---|---|---|---|

| (3R,4R)-4-Phenoxyoxolan-3-amine hydrochloride | C₁₀H₁₄ClNO₂ | 215.68 (calculated) | 4-phenoxy, 3-amine | R,R | Lipophilic, hydrochloride salt |

| 4-(3-Chlorophenyl)oxan-4-amine hydrochloride | C₁₁H₁₅Cl₂NO | 248.15 | 4-(3-chlorophenyl), 4-amine | Not specified | Electron-withdrawing substituent |

| rac-(3R,4R)-4-(Difluoromethyl)oxolan-3-amine | C₅H₁₀ClF₂NO | 193.59 (calculated) | 4-difluoromethyl, 3-amine | Racemic R,R | Enhanced electronegativity |

| (3R,4S)-4-Aminooxan-3-ol hydrochloride | C₅H₁₂ClNO₂ | 153.61 | 4-amine, 3-hydroxyl | R,S | Hydrophilic, altered stereochemistry |

| (3R,4R)-rel-3-Fluoro-4-piperidinol hydrochloride | C₅H₁₁ClFNO | 155.6 | 3-fluoro, 4-hydroxyl | R,R | Flexible ring, metabolic stability |

Research Implications and Limitations

- Pharmacological Potential: The phenoxy group in the target compound may enhance binding to hydrophobic targets, but direct activity data are absent in the reviewed evidence .

- Stereochemical Sensitivity : The R,R configuration is critical for maintaining optimal molecular interactions; analogs with inverted stereochemistry (e.g., R,S) show reduced predicted efficacy .

- Data Gaps: Limited pharmacological studies on the target compound necessitate further research into its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for (3R,4R)-4-Phenoxyoxolan-3-amine hydrochloride, and how can purity be optimized?

- Methodology : Common synthesis routes include nucleophilic substitution of phenoxy groups on oxolane precursors or reductive amination of ketone intermediates. For purity optimization:

- Use high-resolution chromatography (HPLC or flash chromatography) to separate stereoisomers.

- Control reaction conditions (e.g., temperature, pH) to minimize byproducts .

- Employ recrystallization with polar solvents (e.g., ethanol/water mixtures) to enhance crystalline purity .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration of (3R,4R)-4-Phenoxyoxolan-3-amine hydrochloride?

- Methodology :

- X-ray crystallography : Provides definitive proof of stereochemistry by resolving bond angles and spatial arrangement .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in NOESY or COSY spectra to confirm axial/equatorial substituents .

- Chiral HPLC : Validate enantiomeric purity using chiral stationary phases (e.g., amylose- or cellulose-based columns) .

Q. What are the key stability considerations for handling and storing this compound?

- Methodology :

- Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the amine hydrochloride .

- Conduct thermal gravimetric analysis (TGA) to determine decomposition temperature and optimize storage conditions .

- Use desiccants in sealed containers to mitigate hygroscopic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodology :

- Step 1 : Synthesize analogs with modifications to the phenoxy group, oxolane ring, or amine substituents (e.g., fluorination, methylation).

- Step 2 : Perform in vitro binding assays (e.g., radioligand displacement) to quantify affinity for target receptors .

- Step 3 : Compare results with computational QSAR models to identify critical pharmacophores .

- Example Structural Analogs :

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Amino-tetrahydropyran | Tetrahydropyran ring | Antidepressant activity |

| 2-Fluoroethylamine | Ethylamine derivative | Anticancer properties |

| (3R,4R)-4-Fluoropyrrolidin-3-ol | Fluorine substitution, hydroxyl | Neuropharmacological modulation |

| Table adapted from . |

Q. How does stereochemistry influence the compound's interaction with biological targets, and what methods validate these interactions?

- Methodology :

- Use surface plasmon resonance (SPR) to measure binding kinetics of enantiomers to target proteins .

- Perform molecular dynamics simulations to model chiral recognition in enzyme active sites .

- Validate with crystallography of ligand-target complexes (e.g., protein-ligand co-crystals) .

Q. What strategies are employed to resolve contradictions in reaction pathway data during synthetic optimization?

- Methodology :

- Case Study : When reaction pathways yield unexpected products (e.g., cyclization vs. substitution), systematically:

Replicate reactions under controlled conditions (temperature, solvent polarity) .

Use LC-MS to track intermediate formation.

Validate with DFT calculations to map energy profiles of competing pathways .

Q. What computational approaches predict the compound's pharmacokinetic properties, and how are they validated experimentally?

- Methodology :

- QSAR modeling : Predict logP, solubility, and metabolic stability using descriptors like polar surface area and H-bond donors .

- Molecular docking : Screen against cytochrome P450 isoforms to assess metabolic liability .

- Experimental validation :

- Measure plasma protein binding via equilibrium dialysis.

- Conduct hepatic microsome assays to quantify metabolic half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.